![molecular formula C15H11F3N4O5 B6231837 1-[4-(呋喃-2-基)-6-(三氟甲基)嘧啶-2-基]-1H-吡唑-3-羧酸,乙酸 CAS No. 1432029-52-1](/img/no-structure.png)

1-[4-(呋喃-2-基)-6-(三氟甲基)嘧啶-2-基]-1H-吡唑-3-羧酸,乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

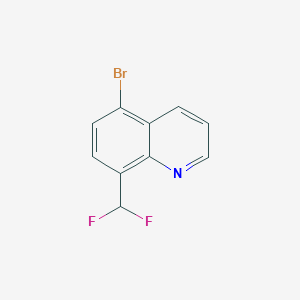

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrimidine ring, a pyrazole ring, a carboxylic acid group, and a trifluoromethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods available for the synthesis of similar structures. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is a method used in the synthesis of alkyl boronic esters .Molecular Structure Analysis

The compound contains several heterocyclic rings, including a furan ring, a pyrimidine ring, and a pyrazole ring. These rings are likely to contribute to the compound’s chemical properties .科学研究应用

合成和功能化

吡唑-3-羧酸衍生物和相关化合物的合成和功能化已得到广泛研究。例如,Akçamur 等人。(1997) 报道了 4-苯甲酰-1,5-二苯基-1H-吡唑-3-羧酸的功能化和环化反应,证明了 1H-吡唑-3-羧酸通过与醇或 N-亲核试剂反应分别转化为酯或酰胺衍生物。这项研究突出了吡唑衍生物在有机合成中的多功能性,包括由环缩合反应形成吡唑并[3,4-d]哒嗪 (Akçamur, Şener, Ipekoglu, & Kollenz, 1997)。

生物活性

多项研究探索了吡唑并[3,4-d]嘧啶衍生物的潜在抗菌活性。例如,Holla 等人。(2006) 合成了新型吡唑并[3,4-d]嘧啶衍生物作为潜在的抗菌剂。这项研究涉及 4-肼基-8-(三氟甲基)喹啉与乙氧基亚甲基氰基乙酸酯的反应,以得到各种衍生物,然后测试其抗菌和抗真菌活性 (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006)。

抗原生动物和 DNA 亲和性

Ismail 等人。(2004) 合成了新型双阳离子咪唑并[1,2-a]吡啶和四氢-咪唑并[1,2-a]吡啶作为抗原生动物剂。他们的研究证明了这些化合物具有很强的 DNA 亲和性和显着的体外和体内抗 T. b. rhodesiense 和 P. falciparum 活性,展示了这些化合物的治疗潜力 (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004)。

抗结核剂

Bhoot 等人。(2011) 对含呋喃核的查耳酮和乙酰基吡唑啉衍生物的研究显示出作为抗结核剂的潜力。他们的研究合成了一系列衍生物,并评估了它们的抗菌、抗真菌和抗结核活性,突出了结构修饰在增强生物活性中的重要性 (Bhoot, Khunt, & Parekh, 2011)。

作用机制

Biochemical Pathways

It is known that many compounds with similar structures have diverse biological activities, suggesting that this compound may also interact with multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazole ring, followed by the introduction of the furan and trifluoromethyl groups, and finally the carboxylic acid and acetic acid groups.", "Starting Materials": [ "2,4-diaminopyrimidine", "2-furoic acid", "trifluoroacetic anhydride", "1H-pyrazole-3-carboxylic acid", "acetic anhydride", "pyridine", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "water" ], "Reaction": [ "Synthesis of 2-(furan-2-yl)pyrimidine-4,6-diamine by reacting 2-furoic acid with 2,4-diaminopyrimidine in the presence of triethylamine and dimethylformamide.", "Introduction of the trifluoromethyl group by reacting 2-(furan-2-yl)pyrimidine-4,6-diamine with trifluoroacetic anhydride in the presence of pyridine and dichloromethane.", "Synthesis of 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid by reacting 2-(furan-2-yl)-6-(trifluoromethyl)pyrimidine-4,6-diamine with 1H-pyrazole-3-carboxylic acid in the presence of sodium hydroxide and water.", "Introduction of the carboxylic acid group by reacting 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid with acetic anhydride in the presence of pyridine and dichloromethane.", "Purification of the compound by washing with sodium bicarbonate and sodium sulfate, and recrystallization from diethyl ether." ] } | |

CAS 编号 |

1432029-52-1 |

分子式 |

C15H11F3N4O5 |

分子量 |

384.3 |

纯度 |

100 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。